Unii-Z3US69C7H3
Description
UNII-Z3US69C7H3 is a synthetic organic compound identified by the CAS registry number 918538-05-3. Key properties include:
Properties
IUPAC Name |
(2S)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQMGJWVIGCAG-NAEJGJIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=C1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37744-65-3 | |
| Record name | 4'-Depropyl-4'-propylidenelincomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-DEPROPYL-4'-PROPYLIDENELINCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3US69C7H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound identified as UNII-Z3US69C7H3, also known as 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan , is a member of the neolignan class of compounds. This article explores its biological activity, focusing on its antioxidant and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈O₇
- Molecular Weight : 342.34 g/mol
- IUPAC Name : 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Antioxidant Activity :
- The compound has shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems.
- In vitro studies demonstrated that it effectively neutralizes reactive oxygen species (ROS), which are implicated in numerous diseases.
-
Anti-inflammatory Properties :
- This compound has been observed to inhibit pro-inflammatory cytokines in cell-based assays.
- It modulates signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.
The biological effects of this compound can be attributed to its interaction with multiple molecular targets:
- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, potentially enhancing cholinergic transmission relevant in neurodegenerative diseases.
- Modulation of Signaling Pathways : It affects pathways related to oxidative stress and inflammation by inhibiting key enzymes and transcription factors involved in these processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Acetylcholinesterase Inhibition | Enhances cholinergic transmission |
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound involved a mouse model of Alzheimer's disease. The compound was administered over a period of four weeks. Key findings included:
- A significant reduction in amyloid-beta plaque accumulation.
- Improved cognitive function as assessed by behavioral tests.
- Decreased levels of inflammatory markers in brain tissue.
These results suggest that this compound may have therapeutic potential for treating neurodegenerative disorders.
Future Research Directions
Further investigation is warranted to explore:
- In Vivo Studies : Assessing the pharmacokinetics and bioavailability of this compound in animal models.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for conditions related to oxidative stress and inflammation.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms through which this compound exerts its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Two structurally related compounds are selected for comparison based on shared heterocyclic frameworks and halogen substituents:
Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
- Molecular formula : C₉H₁₀ClN₃
- Molecular weight : 195.65 g/mol
- Structural distinction : An isopropyl group replaces one chlorine atom at position 5, increasing steric bulk and hydrophobicity.
Key Differences:
| Property | UNII-Z3US69C7H3 | Compound A |
|---|---|---|
| Substituents | 2,4-dichloro | 4-chloro, 5-isopropyl |
| Log S (Solubility) | -3.2 (Low aqueous solubility) | -4.1 (Lower due to isopropyl) |
| Bioavailability | Moderate | Reduced (high log P) |
| Hazards | H315, H319, H335 | Likely similar irritant risks |
The isopropyl group in Compound A enhances lipid solubility, making it more suitable for membrane penetration but less ideal for hydrophilic applications .
Compound B: 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
- Molecular formula : C₇H₆ClN₃
- Molecular weight : 167.6 g/mol
- Structural distinction : A pyrazolo-pyridine system replaces the pyrrolotriazine core, with a methyl group at position 1.
Key Differences:
| Property | This compound | Compound B |
|---|---|---|
| Core structure | Pyrrolotriazine | Pyrazolopyridine |
| Hydrogen bonding | 3 acceptors, 1 donor | 2 acceptors, 1 donor |
| Reactivity | Electrophilic at triazine N | Electrophilic at pyridine C |
| Applications | Pharmaceutical intermediates | Agrochemical precursors |
Compound B’s pyrazolopyridine core offers distinct electronic properties, favoring interactions with metal catalysts in agrochemical synthesis .
Functional and Economic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
